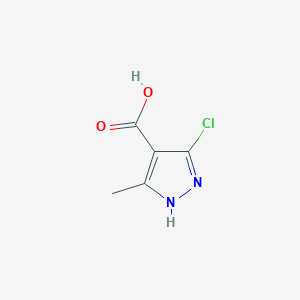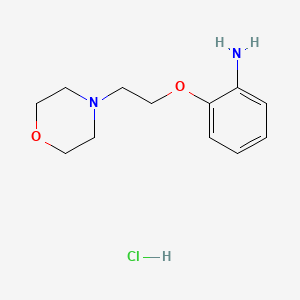
2-(2-Morpholinoethoxy)aniline hydrochloride
Übersicht
Beschreibung
2-(2-Morpholinoethoxy)aniline hydrochloride is a research compound with the CAS Number: 64039-56-1 . It has a molecular formula of C12H19ClN2O2 and a molecular weight of 258.75 . The compound is usually 98% pure .
Molecular Structure Analysis
The molecular structure of 2-(2-Morpholinoethoxy)aniline hydrochloride consists of a morpholine ring attached to an ethoxy group, which is further connected to an aniline group . The InChI code for the compound is 1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H .The InChI code for the compound is 1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H .
Wissenschaftliche Forschungsanwendungen
Genotoxic Activities and Carcinogenicity
Aniline derivatives, including "2-(2-Morpholinoethoxy)aniline hydrochloride," have been studied for their genotoxic potential and relationship to carcinogenic activities. Aniline hydrochloride, in particular, has been observed to induce spleen tumors in rats, potentially due to oxidative stress caused by chronic high-dose damage to the blood. However, the genotoxic effects do not seem to directly correlate with primary genetic activity, suggesting other mechanisms might be involved in the observed carcinogenic effects (Bomhard & Herbold, 2005).
Antioxidant Activity
Research on antioxidant activities has focused on the mechanism, applicability, and comparative analysis of various assays. Aniline derivatives could potentially play a role in antioxidant studies, given their chemical structure which might interact with free radicals. Detailed analysis of antioxidant capacity assays, including those based on electron transfer and hydrogen atom transfer reactions, provides insights into evaluating the antioxidant potential of compounds, including aniline derivatives (Munteanu & Apetrei, 2021).
Photocatalytic Degradation
The photocatalytic degradation of pollutants in water, including aromatic and alicyclic compounds, has been studied, with morpholine derivatives being subjects of such research. These studies aim to understand the degradation pathways and the role of catalysts like TiO2 in mineralizing pollutants, potentially offering insights into environmental applications of morpholine derivatives (Pichat, 1997).
Polymerization Processes
Rare earth metal-mediated precision polymerization of vinyl monomers, including those containing nitrogen such as morpholino derivatives, highlights the potential of these compounds in creating novel materials. This polymerization process, and the properties of resulting polymers, underscore the significance of morpholino derivatives in material science and engineering applications (Soller, Salzinger, & Rieger, 2016).
Chemical Fixation of CO2
Aniline derivatives have also been explored for their role in chemical fixation of CO2, offering a pathway to synthesize functionalized azole compounds. This application demonstrates the environmental potential of utilizing aniline derivatives in capturing CO2 and converting it into valuable chemicals (Vessally et al., 2017).
Safety and Hazards
The safety data sheet for 2-(2-Morpholinoethoxy)aniline hydrochloride indicates that it should not be released into the environment . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If swallowed or inhaled, medical attention should be sought immediately .
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-ylethoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14;/h1-4H,5-10,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUFBPWVRXIMQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Morpholinoethoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic acid](/img/structure/B3375201.png)

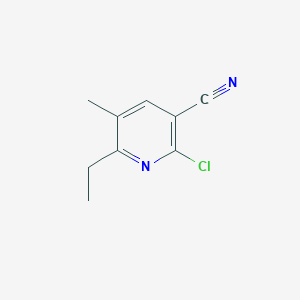

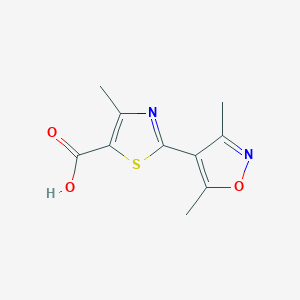

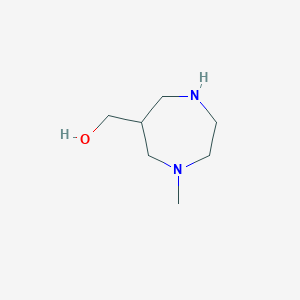

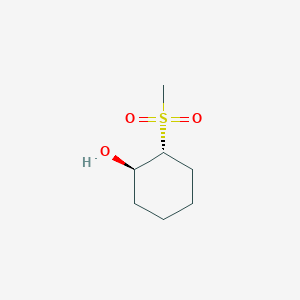
![4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B3375272.png)

![2-[(2-Methylbutan-2-yl)oxy]acetic acid](/img/structure/B3375288.png)

